Cas no 892759-02-3 (6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one)

6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
-
- 6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
- 6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one
-
- Inchi: 1S/C21H18N2O7/c1-25-13-5-6-15-11(7-13)8-14(21(24)29-15)20-22-19(23-30-20)12-9-16(26-2)18(28-4)17(10-12)27-3/h5-10H,1-4H3
- InChI Key: YJOQJWMFRZHHLD-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC=C(OC)C=C2C=C1C1ON=C(C2=CC(OC)=C(OC)C(OC)=C2)N=1
6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-0558-20μmol |
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
892759-02-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-0558-10μmol |
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
892759-02-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-0558-5mg |
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
892759-02-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-0558-20mg |
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
892759-02-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-0558-2μmol |
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
892759-02-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-0558-3mg |
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
892759-02-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-0558-4mg |
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
892759-02-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-0558-40mg |
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
892759-02-3 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3411-0558-15mg |
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
892759-02-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-0558-5μmol |
6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
892759-02-3 | 5μmol |
$63.0 | 2023-09-10 |
6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one Related Literature
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
Additional information on 6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one
Recent Advances in the Study of 6-Methoxy-3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl-2H-Chromen-2-One (CAS: 892759-02-3)
The compound 6-methoxy-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one (CAS: 892759-02-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This coumarin-based derivative, characterized by the presence of a 1,2,4-oxadiazole moiety and multiple methoxy groups, exhibits a unique structural profile that makes it a compelling candidate for therapeutic development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its potential applications in treating various diseases, particularly cancer and inflammatory disorders.
One of the key areas of research has been the synthesis and structural modification of this compound to enhance its bioactivity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route for 892759-02-3, which improved yield and purity while reducing the number of reaction steps. The researchers employed a combination of microwave-assisted synthesis and catalytic methods, demonstrating the feasibility of scaling up production for preclinical studies. Furthermore, computational modeling studies have provided insights into the compound's binding affinity for specific molecular targets, such as tubulin and topoisomerase II, which are critical in cancer cell proliferation.
In vitro and in vivo studies have highlighted the compound's potent antiproliferative effects against a range of cancer cell lines, including breast, lung, and colon cancers. A recent preclinical trial demonstrated that 6-methoxy-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one induces apoptosis via the mitochondrial pathway, with minimal cytotoxicity to normal cells. These findings suggest its potential as a selective anticancer agent. Additionally, the compound has shown anti-inflammatory activity by inhibiting key pro-inflammatory cytokines, such as TNF-α and IL-6, making it a candidate for further investigation in autoimmune diseases.
Despite these promising results, challenges remain in the development of this compound. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and formulation studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials. The integration of advanced drug delivery systems, such as nanoparticle-based carriers, is also being explored to enhance its therapeutic efficacy and reduce side effects.
In conclusion, 6-methoxy-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one represents a promising scaffold for the development of novel therapeutics. Its dual functionality as an anticancer and anti-inflammatory agent, coupled with recent advancements in synthesis and mechanistic understanding, positions it as a valuable candidate for future research. Continued interdisciplinary collaboration and innovation will be essential to unlock its full potential and translate these findings into clinical applications.
892759-02-3 (6-methoxy-3-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one) Related Products
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 55290-64-7(Dimethipin)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)




